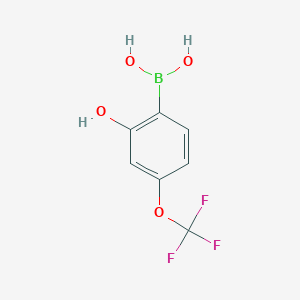

2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid

描述

属性

IUPAC Name |

[2-hydroxy-4-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF3O4/c9-7(10,11)15-4-1-2-5(8(13)14)6(12)3-4/h1-3,12-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCNMAAZFRLTGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC(F)(F)F)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Lithiation and Boronation Approach

A common route to synthesize hydroxyphenylboronic acids, including derivatives like 2-hydroxy-4-(trifluoromethoxy)phenylboronic acid, involves halogen–lithium exchange followed by reaction with borate esters:

- Starting Materials: 2-bromophenol or 4-bromophenol derivatives substituted with trifluoromethoxy groups.

- Procedure:

- Treatment of 2-bromophenol derivatives with 2.2 equivalents of n-butyllithium at low temperatures to perform lithium-halogen exchange.

- Subsequent reaction with trimethyl borate or triisopropyl borate to introduce the boronic acid moiety.

- Acidolysis (acid treatment) to liberate the free boronic acid.

- Yields: Approximately 60% yield reported for 2-hydroxyphenylboronic acid derivatives using this method.

This approach can be modified by protecting the phenol group with groups like 3,4-dihydropyran or methoxymethyl before lithiation to improve selectivity and yield. After boronation, deprotection under acidic conditions yields the target boronic acid.

Copper-Catalyzed Coupling Reactions

Another synthetic strategy involves copper-catalyzed coupling between hydroxyphenyl esters and 4-(trifluoromethoxy)phenylboronic acid:

- Starting Materials: 4-hydroxyphenyl esters (various chain lengths) and 4-(trifluoromethoxy)phenylboronic acid.

- Catalyst: Copper-based catalysts facilitate the coupling reaction.

- Reaction Conditions: Typically performed in organic solvents under controlled temperatures.

- Subsequent Steps: The ester groups are saponified (hydrolyzed) with sodium hydroxide to yield phenoxyphenyl acids, which can be further transformed.

- Yields: Coupling yields range from 45% to 90%, with saponification yields from 82% to 100% depending on the ester substrate.

This method is scalable and allows for structural diversification by varying the ester substrates. A recent improvement includes a one-step Ullmann reaction between 4-bromophenylacetic acid and 4-trifluoromethoxyphenol to directly synthesize phenoxyphenyl acids in good yields (~78%).

Other Synthetic Routes and Notes

- Radical Alkylation Routes: Used in complex naphthoquinone derivatives involving 4-(trifluoromethoxy)phenylboronic acid as a coupling partner, indicating its availability and reactivity in various synthetic contexts.

- Protection/Deprotection Strategies: Protecting groups on phenol hydroxyls are often employed to prevent side reactions during lithiation or coupling steps, followed by acid-mediated deprotection to yield the free boronic acid.

- Purification: Typical purification methods include silica gel chromatography and preparative HPLC to isolate pure boronic acid derivatives.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|

| Lithiation + Boronation | 2-bromophenol + n-BuLi + trimethyl borate + acid | ~60% | Requires low temperature; protection improves yield |

| Copper-Catalyzed Coupling | 4-hydroxyphenyl esters + 4-(trifluoromethoxy)phenylboronic acid + Cu catalyst | 45–90% (coupling), 82–100% (saponification) | Scalable; allows ester variation |

| Palladium-Catalyzed Coupling | Halo-phenol + tetrahydroxydiboron + Pd catalyst | ~68% | High selectivity; uses XPhos ligand |

| Ullmann Reaction (One-step) | 4-bromophenylacetic acid + 4-trifluoromethoxyphenol + Cu catalyst | ~78% | Efficient one-step synthesis of phenoxyphenyl acids |

Research Findings and Considerations

- The lithiation-boronation method is classical but requires careful temperature control and sometimes protection of the phenol group to avoid side reactions.

- Copper-catalyzed coupling offers a versatile and scalable approach with good yields, suitable for industrial applications.

- Palladium-catalyzed methods provide high selectivity and functional group tolerance, making them attractive for complex molecule synthesis.

- Protection-deprotection strategies are critical for optimizing yields and purity, especially when sensitive functional groups are present.

- Recent literature emphasizes the use of 4-(trifluoromethoxy)phenylboronic acid as a coupling partner in various advanced synthetic routes, confirming its synthetic utility and availability.

化学反应分析

Types of Reactions

2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The hydroxyl and trifluoromethoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products

The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), phenols (from oxidation), and various substituted aromatic compounds (from substitution reactions).

科学研究应用

Medicinal Chemistry Applications

1.1 Cancer Research

One of the notable applications of 2-hydroxy-4-(trifluoromethoxy)phenylboronic acid is in the development of lactate dehydrogenase inhibitors, which are crucial in targeting cancer cell proliferation. These inhibitors can disrupt metabolic pathways in cancer cells, potentially leading to reduced tumor growth and improved therapeutic outcomes .

1.2 Antituberculosis Drugs

This compound has also been utilized in synthesizing analogs of PA-824, a promising drug for tuberculosis treatment. The incorporation of the trifluoromethoxy group enhances the pharmacological profile of these analogs, allowing them to effectively combat multidrug-resistant strains of Mycobacterium tuberculosis .

1.3 Modulators of Protein Activity

This compound has been studied for its role as a modulator of survival motor neuron protein, which is essential in the context of spinal muscular atrophy (SMA). This modulation can lead to therapeutic strategies aimed at enhancing neuronal survival and function .

Synthetic Applications

2.1 Suzuki-Miyaura Cross-Coupling Reactions

The compound is frequently employed in Suzuki-Miyaura cross-coupling reactions, a pivotal method in organic synthesis for forming carbon-carbon bonds. Its use allows for the introduction of complex phenylboronic acid derivatives into various substrates, facilitating the synthesis of biologically active compounds .

2.2 Synthesis of Nitro-Phenoxybenzoic Acid Derivatives

Characterization and Properties

The chemical properties of this compound have been systematically characterized through various analytical techniques. These include NMR spectroscopy and HPLC, which provide insights into its stability and reactivity under different conditions. The presence of the trifluoromethoxy group significantly influences its solubility and binding properties with biomolecules, making it a valuable tool in drug design .

Case Studies

4.1 Development of Anticancer Agents

In a study focusing on anticancer agents, researchers synthesized a series of boronic acid derivatives including this compound. The derivatives exhibited potent activity against various cancer cell lines, highlighting the compound's potential as a lead structure for further development .

4.2 Antibacterial Properties

Recent investigations into the antibacterial properties of fluorinated arylboronic acids have shown that this compound can selectively bind to D-glucose over D-fructose, suggesting its utility in diabetic diagnostics and potentially as an antibacterial agent against certain pathogens .

作用机制

The mechanism of action of 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid in chemical reactions involves the formation of transient intermediates that facilitate the desired transformations. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium complex, followed by reductive elimination to form the carbon-carbon bond . The trifluoromethoxy and hydroxyl groups can influence the reactivity and selectivity of the compound through electronic and steric effects.

相似化合物的比较

Key Properties:

- Molecular Weight : 220.14 g/mol .

- Acidity: The ortho-hydroxyl group participates in intramolecular hydrogen bonding with the boronic acid, reducing its acidity compared to non-hydroxylated analogs .

- Applications: Synthetic Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to introduce trifluoromethoxyphenyl fragments into complex molecules .

Comparison with Similar Compounds

Structural Analogs: Positional Isomers of Trifluoromethoxyphenylboronic Acids

The position of the -OCF₃ group significantly influences reactivity and stability. Key comparisons include:

Key Findings :

Functional Group Analogs: Hydroxy-Substituted Phenylboronic Acids

The presence of a hydroxyl group alters solubility and binding affinity:

Key Findings :

- Diol Binding: Ortho-hydroxyl groups enhance binding to vicinal diols (e.g., glucose) via cooperative H-bonding and B–O interactions, making this compound superior to non-hydroxylated analogs in sensing applications .

- Solubility : Hydroxyl groups improve aqueous solubility, facilitating biomedical use compared to purely hydrophobic analogs like 4-(trifluoromethoxy)phenylboronic acid .

Physicochemical and Reactivity Comparison

Key Findings :

生物活性

2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid is an organoboron compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its mechanisms of action, biochemical properties, and applications in drug development, supported by relevant case studies and data.

Overview of the Compound

The compound is characterized by a boronic acid functional group attached to a phenyl ring that is substituted with a hydroxyl group and a trifluoromethoxy group. Its unique structure allows it to participate in various biochemical reactions, particularly those involving enzyme interactions and carbon-carbon bond formations via the Suzuki–Miyaura coupling reaction.

Target Enzymes

This compound primarily targets enzymes involved in metabolic pathways, notably:

- Lactate Dehydrogenase (LDH) : Acts as an inhibitor, modulating cellular metabolism.

- Proteins in the Suzuki–Miyaura reaction : Facilitates carbon-carbon bond formation through transmetalation processes.

Mode of Action

The compound interacts with its targets through reversible covalent bonding, which can lead to either inhibition or activation of enzymatic activity depending on the specific context. This interaction is crucial for its role as an enzyme inhibitor and has implications for drug design.

Cellular Effects

Research indicates that this compound influences several cellular processes:

- Enzyme Inhibition : Specifically inhibits LDH, affecting glycolytic pathways and energy production in cells.

- Gene Expression Modulation : Alters signaling pathways that can lead to changes in gene expression profiles.

Stability and Dosage Effects

The compound demonstrates relative stability under laboratory conditions, with minimal degradation over time. Dosage studies in animal models suggest that lower doses can effectively inhibit enzyme activity without significant toxicity, making it a candidate for therapeutic applications.

Applications in Research and Medicine

This compound has diverse applications across various fields:

- Chemistry : Serves as a building block in organic synthesis, particularly in forming complex organic molecules.

- Biology : Used to develop enzyme inhibitors and probes for biological research.

- Medicine : Investigated for potential use in drug development targeting diseases such as tuberculosis through its role in synthesizing biologically active compounds.

Case Studies and Research Findings

- Inhibition of Lactate Dehydrogenase : A study demonstrated that this compound effectively inhibited LDH activity, leading to altered metabolic states in treated cells. The IC50 value was determined to be within a clinically relevant range, indicating potential therapeutic utility.

- Suzuki–Miyaura Coupling Reactions : The compound has been shown to facilitate Suzuki–Miyaura reactions efficiently under mild conditions. Its ability to form stable intermediates enhances its utility as a reagent in organic synthesis .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against certain bacterial strains, warranting further investigation into its potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

常见问题

Q. What are the recommended synthetic routes for 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid?

The synthesis of trifluoromethoxy-substituted phenylboronic acids typically involves:

- Directed lithiation/borylation : Introduce the boronic acid group via halogen-lithium exchange followed by reaction with a borate ester (e.g., B(OMe)₃) .

- Suzuki-Miyaura coupling precursors : Use aryl halides (e.g., bromo or iodo derivatives) with trifluoromethoxy substituents, followed by palladium-catalyzed cross-coupling with pinacolborane .

- Hydrolysis of pinacol esters : Convert protected boronic esters (e.g., pinacol ester derivatives) to free boronic acids under acidic conditions .

Note: Optimize reaction conditions (temperature, solvent, catalyst) to mitigate steric hindrance from the trifluoromethoxy group .

Q. How can researchers characterize this compound?

Key characterization methods include:

- NMR spectroscopy :

- ¹H/¹³C NMR : Identify aromatic proton environments and confirm substitution patterns. The hydroxyl (-OH) and trifluoromethoxy (-OCF₃) groups cause distinct deshielding effects .

- ¹¹B NMR : Verify boronic acid formation (δ ~28–32 ppm for free boronic acids) and detect anhydride impurities (δ ~18–22 ppm) .

- FT-IR spectroscopy : Detect B-O (∼1,350 cm⁻¹) and O-H (∼3,200–3,600 cm⁻¹) stretching vibrations .

- X-ray crystallography : Resolve molecular geometry and hydrogen-bonding interactions, particularly between the hydroxyl group and boronic acid .

Q. What are critical handling and stability considerations for this compound?

- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis or oxidation .

- Solubility : Prefer polar aprotic solvents (e.g., DMF, DMSO) for reactions; limited solubility in water due to the hydrophobic trifluoromethoxy group .

- pH sensitivity : The boronic acid group reversibly binds diols under basic conditions (pH >8.5), which may affect reactivity in aqueous systems .

Advanced Research Questions

Q. How do the hydroxyl and trifluoromethoxy substituents influence electronic structure and reactivity?

- Electronic effects :

- The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, reducing electron density on the aromatic ring and polarizing the boronic acid group. This enhances electrophilicity, favoring Suzuki-Miyaura couplings .

- The hydroxyl group (-OH) participates in intramolecular hydrogen bonding with the boronic acid, stabilizing the trigonal planar geometry and modulating Lewis acidity .

- DFT studies : Computational models (e.g., B3LYP/6-311++G(d,p)) predict charge distribution and frontier molecular orbitals (HOMO/LUMO), which correlate with reactivity in cross-coupling reactions .

Q. How can this compound be applied in pH-responsive drug delivery systems?

- Diol binding : The boronic acid group binds cis-diols (e.g., saccharides) reversibly under physiological pH, enabling targeted release in acidic environments (e.g., tumor tissues) .

- Polymer functionalization : Covalent conjugation to polymers (e.g., PEG) via the hydroxyl group enhances solubility and enables stimuli-responsive nanoparticle assembly .

- ROS sensitivity : The trifluoromethoxy group may enhance stability in oxidative environments, though further studies are needed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。